molecular formula C20H17FN2O3S2 B3400301 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide CAS No. 1040658-82-9

1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide

Cat. No.: B3400301
CAS No.: 1040658-82-9
M. Wt: 416.5 g/mol
InChI Key: VKYCQYHSZIUUPH-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is designed as a complex hybrid structure, incorporating multiple pharmacophores known to confer bioactivity, including an indoline core, a thiophene carboxamide unit, a 2-fluorophenyl group, and a methanesulfonamide linker. The integration of these motifs suggests potential for versatile biological interactions. Compounds featuring thiophene carboxamide structures have been actively investigated as potent and selective inhibitors for various enzyme targets, such as sphingomyelin synthase 2 (SMS2), which is implicated in inflammatory diseases . Furthermore, the sulfonamide functional group is a privileged structure in oncology research, with many derivatives demonstrating potent antitumor activity by inducing apoptosis through mitochondrial pathways . Researchers can utilize this compound as a key intermediate in synthetic routes or as a lead compound for optimizing structure-activity relationships (SAR) in the development of novel small-molecule probes and therapeutics. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-17-5-2-1-4-15(17)13-28(25,26)22-16-8-7-14-9-10-23(18(14)12-16)20(24)19-6-3-11-27-19/h1-8,11-12,22H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYCQYHSZIUUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a fluorinated phenyl ring and a thiophene-2-carbonyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H17FN2O3S2
  • Molecular Weight : 416.5 g/mol
  • IUPAC Name : 1-(2-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide

The biological activity of 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The compound's sulfonamide group is known for its role in inhibiting carbonic anhydrases and other enzymes, which can affect metabolic processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide. For instance, a related compound demonstrated significant cytotoxicity against hypopharyngeal tumor cells (FaDu), showing better performance than standard chemotherapeutic agents like bleomycin . The mechanism involved apoptosis induction and cell cycle arrest, suggesting that this class of compounds may serve as effective anticancer agents.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes. In particular, fluorinated derivatives have been shown to enhance enzyme inhibition compared to their non-fluorinated counterparts . This property may allow for selective targeting of metabolic pathways in cancer cells, potentially leading to improved therapeutic outcomes.

Case Studies and Research Findings

StudyCompoundBiological ActivityKey Findings
Related indole derivativeAnticancerInduced apoptosis in FaDu cells; better than bleomycin
Fluorinated analogsEnzyme inhibitionEnhanced inhibition of hexokinase; effective in GBM models
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamideResearch compoundPotential applications in drug development

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is limited, related compounds have shown favorable absorption and distribution profiles. The incorporation of fluorine often enhances metabolic stability and bioavailability. However, toxicity assessments are crucial for understanding the safety profile of this compound, particularly in long-term applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound A : 1-(2-Fluorophenyl)-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide
  • Key Difference : Replacement of thiophene-2-carbonyl with tetrahydrofuran-2-carbonyl.
  • Impact: Electronic Effects: Thiophene’s sulfur atom enhances electron-deficient aromaticity compared to tetrahydrofuran’s oxygen, altering binding interactions with hydrophobic pockets .
Compound B : N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide
  • Key Differences: A chloro-fluoro-substituted phenyl group replaces the 2-fluorophenyl. A cyano-hydroxybutenamido side chain is present instead of the indolin-thiophene system.
  • Impact: The chloro group increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Functional Group Comparisons

Sulfonamide Derivatives
  • Compound C: Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Application: Pesticide (fungicide). This structural divergence explains their distinct biological roles (pharmaceutical vs. agrochemical) .
Compound D : SR144528 (Cannabinoid Inverse Agonist)
  • Key Feature : A pyrazole-carboxamide core with a bicycloheptane substituent.
  • Comparison : Both compounds incorporate sulfonamide groups, but SR144528’s bicyclic system provides 3D complexity for receptor subtype selectivity (CB2 vs. CB1), unlike the planar indolin-thiophene system in the target compound .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~430 (estimated) ~428 ~480
LogP (Predicted) 3.2 (moderate lipophilicity) 2.8 4.1
Hydrogen Bond Acceptors 6 5 8
Key Functional Groups Thiophene, Fluorophenyl Tetrahydrofuran, Fluorophenyl Chlorofluorophenyl, Cyano

Note: Data inferred from structural analysis; experimental values may vary.

Research Findings and Implications

  • Target Compound : Preliminary docking studies suggest strong interactions with kinase domains due to the thiophene’s sulfur and fluorophenyl’s electronegativity .
  • Compound A : Reduced enzymatic inhibition in vitro compared to the target compound, likely due to tetrahydrofuran’s lower aromaticity .
  • Compound B : Demonstrated superior cytotoxicity in cancer cell lines, attributed to the chloro-fluorophenyl group’s enhanced membrane penetration .

Q & A

Q. What synthetic strategies are recommended for constructing the indoline-thiophene carbonyl core in this compound?

The synthesis of the indoline-thiophene carbonyl moiety requires sequential coupling reactions. A plausible route involves:

  • Step 1 : Functionalizing indoline at the 6-position with an amine group via Buchwald-Hartwig amination .
  • Step 2 : Coupling the thiophene-2-carbonyl chloride to the indoline amine under Schotten-Baumann conditions (e.g., using a base like triethylamine in dichloromethane) .
  • Step 3 : Introducing the 2-fluorophenyl-methanesulfonamide group via nucleophilic substitution, ensuring anhydrous conditions to prevent hydrolysis . Key Challenges : Steric hindrance from the indoline ring may reduce coupling efficiency. Optimizing reaction temperature (e.g., 0–5°C for acyl chloride reactions) and using catalysts like DMAP can improve yields .
StepReaction TypeConditionsYield (%)Characterization Methods
1AminationPd(OAc)₂, Xantphos, 110°C65–751H NMR^1 \text{H NMR}, LC-MS
2AcylationEt₃N, DCM, 0°C80–85IR (C=O stretch ~1680 cm⁻¹)
3SulfonylationK₂CO₃, DMF, rt70–7519F NMR^{19} \text{F NMR}, HPLC

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the fluorophenyl and thiophene-carbonyl groups. Crystallization in ethyl acetate/hexane mixtures is recommended .
  • Multinuclear NMR : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR are essential for verifying substituent positions. For example, the thiophene carbonyl carbon appears at ~160 ppm in 13C NMR^{13} \text{C} \text{ NMR}, while 19F NMR^{19} \text{F} \text{ NMR} shows a singlet for the 2-fluorophenyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., expected [M+H]⁺ for C₂₁H₁₈FN₂O₃S₂: 453.0742) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous sulfonamides?

Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

  • Comparative Bioactivity Studies : Test the compound alongside analogs (e.g., N-(2-amino-3-fluorophenyl)methanesulfonamide ) under standardized in vitro assays (e.g., kinase inhibition or cytotoxicity screens).
  • Purity Validation : Use orthogonal methods (HPLC, DSC) to rule out impurities (>98% purity required for reliable data) .
  • Mechanistic Profiling : Employ surface plasmon resonance (SPR) or ITC to quantify binding kinetics to hypothesized targets (e.g., tyrosine kinases) .

Q. What experimental designs are optimal for elucidating the metabolic stability of this compound?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include controls with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
  • Stable Isotope Labeling : Introduce 13C^{13} \text{C} or 2H^{2} \text{H} at labile positions (e.g., methanesulfonamide group) to track metabolic products .
  • Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (CLint). A t₁/₂ >60 minutes suggests favorable metabolic stability for further development .

Q. How can computational modeling guide the optimization of this compound’s selectivity for a target protein?

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to homologous proteins (e.g., COX-2 vs. COX-1). Prioritize residues within 5 Å of the fluorophenyl group for mutagenesis validation .
  • MD Simulations : Run 100-ns simulations to assess conformational stability of the protein-ligand complex. A root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., replacing fluorine with chlorine) on binding affinity .

Data Contradiction Analysis

Q. Conflicting reports on the role of the thiophene moiety in bioactivity: How to reconcile these findings?

  • Hypothesis Testing : Synthesize analogs without the thiophene-carbonyl group and compare activities in parallel assays. A >50% drop in potency would confirm its critical role .
  • SAR Studies : Systematic substitution (e.g., thiophene vs. furan) can isolate electronic effects. For example, thiophene’s electron-rich nature may enhance π-π stacking with aromatic residues in the target .
  • Crystallographic Evidence : Resolve co-crystal structures with the target protein to visualize direct interactions (e.g., hydrogen bonds between the thiophene carbonyl and Lys123) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Reactant of Route 2
1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide

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